Ethyl 4,5-diaminopicolinate hydrochloride
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Overview
Description
Ethyl 4,5-diaminopicolinate hydrochloride is a chemical compound with the molecular formula C8H12ClN3O2. It is a derivative of picolinic acid and is characterized by the presence of two amino groups at the 4 and 5 positions of the pyridine ring. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-diaminopicolinate hydrochloride typically involves the reaction of ethyl picolinate with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as crystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-diaminopicolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield primary or secondary amines.
Scientific Research Applications
Ethyl 4,5-diaminopicolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,5-diaminopicolinate hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-diaminopyridine: Similar in structure but lacks the carboxylate group.
4,5-Diaminopicolinic acid: Similar but without the ethyl ester group.
Ethyl 2,3-diaminopicolinate: Similar but with amino groups at different positions.
Uniqueness
Ethyl 4,5-diaminopicolinate hydrochloride is unique due to the specific positioning of the amino groups and the presence of the ethyl ester group. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 4,5-diaminopyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7-3-5(9)6(10)4-11-7;/h3-4H,2,10H2,1H3,(H2,9,11);1H |
InChI Key |
QBJVCEWFVYWFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)N)N.Cl |
Origin of Product |
United States |
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